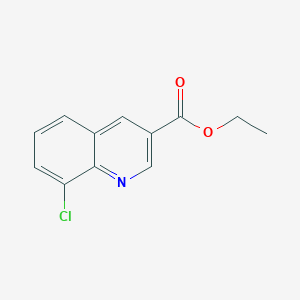![molecular formula C8H6N2O2 B1445537 4H-ピロロ[2,3-b]ピリジン-4-カルボン酸 CAS No. 1086423-45-1](/img/structure/B1445537.png)
4H-ピロロ[2,3-b]ピリジン-4-カルボン酸
説明
科学的研究の応用
がん治療
4H-ピロロ[2,3-b]ピリジン-4-カルボン酸: 誘導体は、線維芽細胞成長因子受容体(FGFR)阻害剤として有望視されています 。これらの受容体は、細胞の増殖と分化に重要な役割を果たしており、がん治療の標的となっています。 この化合物の誘導体は、乳がん細胞の増殖を阻害し、アポトーシスを誘導することが判明しており、細胞の移動と浸潤も阻害します .
神経系および免疫系の疾患
4H-ピロロ[2,3-b]ピリジン-4-カルボン酸と類似のピロロピリジン構造を持つ化合物は、神経系および免疫系の疾患を治療する可能性について研究されています 。 これらの薬理作用には、鎮痛作用と鎮静作用があり、さまざまな状態に関連する痛みや不安の管理に役立つ可能性があります .
抗糖尿病用途
ピロロピリジン誘導体の生物活性は、抗糖尿病作用にまで及びます。 研究によると、これらの化合物は、新しい糖尿病治療薬の開発に使用でき、現在の薬剤に代わる選択肢を提供します .
抗菌および抗ウイルス特性
ピロロピリジン誘導体は、抗菌および抗ウイルス活性も有することが判明しています。 これは、薬剤耐性株によって引き起こされるものを含め、感染症に対抗する新しい薬剤の開発に適した候補となっています .
材料科学: 光活性材料
4H-ピロロ[2,3-b]ピリジン-4-カルボン酸と構造が類似した4H-ピランの誘導体の一部は、光活性材料として使用されています。 これらの材料は、太陽エネルギーの捕獲と貯蔵のための新しい技術の開発に応用されています .
化学工学: 触媒開発
化学工学では、4H-ピロロ[2,3-b]ピリジン-4-カルボン酸に関連するピリジンカルボン酸官能化ナノ粒子が、磁性触媒として利用されています。 これらの触媒は、さまざまな有機化合物の合成に使用され、化学反応を促進するピロロピリジン誘導体の汎用性を示しています .
将来の方向性
作用機序
Target of Action
The primary targets of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid interacts with its targets, FGFRs, by inhibiting their activity. This compound has shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors disrupts the FGFR signaling pathway, leading to changes in cellular processes such as cell proliferation and migration .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid disrupts these pathways, affecting various cellular processes and potentially leading to the inhibition of tumor growth and progression .
Result of Action
In vitro studies have shown that 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound binds to the ATP-binding pocket of FGFRs, preventing their activation and subsequent phosphorylation of downstream targets.
Cellular Effects
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, it inhibits cell proliferation and induces apoptosis by targeting FGFR signaling pathways . This compound also affects cell migration and invasion, making it a potential therapeutic agent for cancer treatment. Additionally, it influences cell signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, thereby blocking the activation of downstream signaling pathways. The compound’s interaction with FGFRs leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid change over time. Studies have shown that its inhibitory effects on FGFRs are sustained over a period of 24 hours, with significant reduction in cell migration and invasion observed .
Dosage Effects in Animal Models
The effects of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in metabolic pathways related to FGFR signaling. It interacts with enzymes such as kinases and phosphatases that regulate FGFR activity .
Transport and Distribution
Within cells and tissues, 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation in specific cellular compartments are influenced by these interactions, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments, enhancing its therapeutic potential .
特性
IUPAC Name |
4H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4,6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHODDCXPWJNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=N2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743124 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086423-45-1 | |
| Record name | 4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


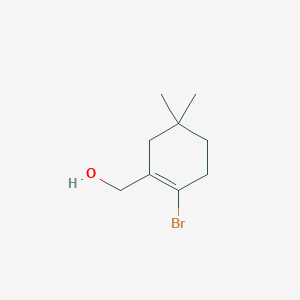


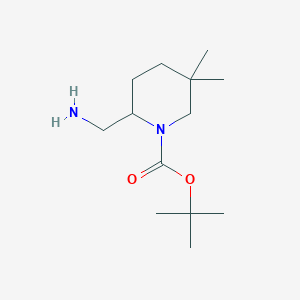
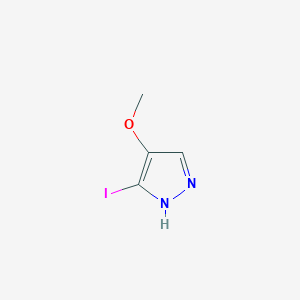
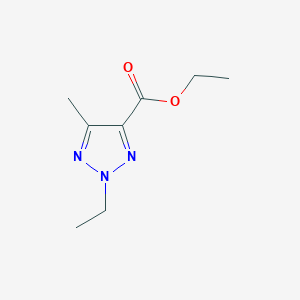
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)
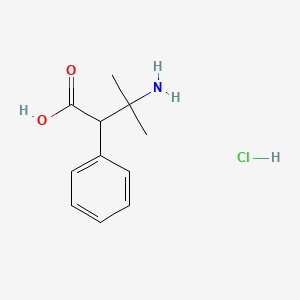

![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
